molecular formula C16H20O7P2S3 B100661 Temephos sulfoxide CAS No. 17210-55-8

Temephos sulfoxide

Cat. No.: B100661
CAS No.: 17210-55-8
M. Wt: 482.5 g/mol
InChI Key: URJCVVHCNIKOIW-UHFFFAOYSA-N
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Description

Temephos sulfoxide is a metabolite of the organophosphate insecticide temephos. Temephos is widely used for controlling mosquito larvae and other aquatic pests. This compound is formed through the oxidation of temephos and retains some of the insecticidal properties of its parent compound. It is important in the study of the environmental fate and toxicology of temephos.

Preparation Methods

Synthetic Routes and Reaction Conditions: Temephos sulfoxide is typically synthesized through the oxidation of temephos. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides. The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective formation of the sulfoxide.

Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form temephos sulfone.

    Reduction: It can be reduced back to temephos under specific conditions using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions where the sulfoxide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, organic solvents like dichloromethane.

    Reduction: Sodium borohydride, ethanol or methanol as solvents.

    Substitution: Nucleophiles such as thiols, amines, or halides under appropriate conditions.

Major Products Formed:

    Oxidation: Temephos sulfone.

    Reduction: Temephos.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Temephos sulfoxide has several scientific research applications:

    Chemistry: It is used as a model compound to study the oxidation and reduction reactions of organophosphates.

    Biology: Research on this compound helps in understanding the metabolic pathways and environmental fate of temephos.

    Medicine: Studies on the toxicology and pharmacokinetics of this compound contribute to assessing the safety and efficacy of temephos as an insecticide.

    Industry: this compound is important in the development of new insecticidal formulations and in the evaluation of the environmental impact of temephos.

Mechanism of Action

Temephos sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

    Temephos: The parent compound, also an organophosphate insecticide.

    Temephos sulfone: A further oxidized form of temephos sulfoxide.

    Other organophosphates: Compounds like malathion, parathion, and chlorpyrifos, which also inhibit acetylcholinesterase.

Uniqueness: this compound is unique in its specific formation from temephos and its intermediate role in the metabolic pathway leading to temephos sulfone. Its study provides insights into the environmental degradation and toxicological profile of temephos, making it a valuable compound for research in environmental chemistry and toxicology.

Properties

IUPAC Name

[4-(4-dimethoxyphosphinothioyloxyphenyl)sulfinylphenoxy]-dimethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O7P2S3/c1-18-24(26,19-2)22-13-5-9-15(10-6-13)28(17)16-11-7-14(8-12-16)23-25(27,20-3)21-4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJCVVHCNIKOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)OP(=S)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O7P2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058320
Record name Temephos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17210-55-8
Record name Temephos sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017210558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temephos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMEPHOS SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R37VL6KHJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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